molecular formula C14H15ClN2O2 B7518988 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B7518988
M. Wt: 278.73 g/mol
InChI Key: CISQBHVIFKNMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as Ro 5-4864, is a selective agonist for the peripheral benzodiazepine receptor (PBR). This compound has been widely used in scientific research due to its unique pharmacological properties.

Mechanism of Action

3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 acts as a selective agonist for the PBR, which is a member of the G protein-coupled receptor family. Upon binding to the PBR, 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The exact mechanism of action of 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 is still not fully understood, but it has been suggested that it may modulate the activity of mitochondrial membrane proteins, such as the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT).
Biochemical and Physiological Effects:
3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce anxiety-like behavior in animal models, possibly through the modulation of the GABAergic system. 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has also been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of microglial activation. In addition, 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been reported to have neuroprotective effects in various models of neurodegeneration, such as Alzheimer's disease and Parkinson's disease. Furthermore, 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has several advantages for lab experiments. It is a highly selective agonist for the PBR, which allows for the specific modulation of PBR signaling pathways. 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 is also relatively stable and easy to handle, making it a convenient tool for research. However, there are also some limitations to the use of 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864. It has a relatively low affinity for the PBR compared to other PBR ligands, which may limit its effectiveness in certain experiments. In addition, 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been reported to have some off-target effects, such as the modulation of the activity of other membrane proteins.

Future Directions

There are several future directions for the research on 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864. One possible direction is to further investigate the mechanism of action of 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864, particularly its interaction with mitochondrial membrane proteins. Another direction is to explore the potential therapeutic applications of 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864, such as its use as an anticancer agent or as a neuroprotective agent in neurodegenerative diseases. Furthermore, the development of more potent and selective PBR agonists may provide new tools for the study of PBR signaling pathways and their role in various physiological and pathological conditions.

Synthesis Methods

3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 can be synthesized using a multistep reaction starting from 2-chlorobenzylamine. The first step involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate to form the corresponding enamine. The enamine is then reacted with phthalic anhydride to produce the spiro compound. The final step involves the reduction of the carbonyl group to form the desired product, 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864.

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been extensively studied in scientific research due to its ability to selectively bind to the PBR. The PBR is a transmembrane protein that is mainly expressed in the peripheral tissues, including the immune system, endocrine system, and nervous system. 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been used as a tool to study the role of PBR in various physiological and pathological conditions, such as anxiety, inflammation, neurodegeneration, and cancer.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-11-6-2-1-5-10(11)9-17-12(18)14(16-13(17)19)7-3-4-8-14/h1-2,5-6H,3-4,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISQBHVIFKNMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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